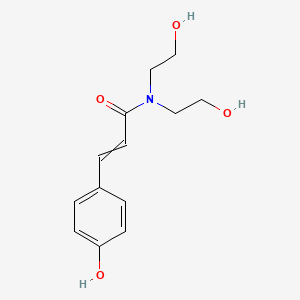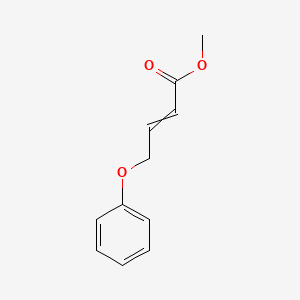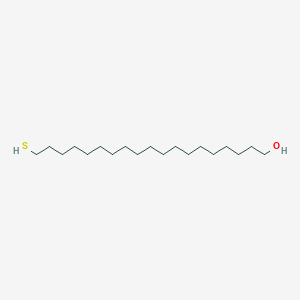
19-Sulfanylnonadecan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
19-Sulfanylnonadecan-1-OL is an organic compound with the molecular formula C19H40OS. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) and a sulfanyl group (-SH) attached to a long carbon chain. This compound is part of the broader class of fatty alcohols, which are known for their various applications in industrial and scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 19-Sulfanylnonadecan-1-OL typically involves the introduction of a sulfanyl group to a nonadecanol precursor. One common method is the thiolation of nonadecanol using thiolating agents such as hydrogen sulfide (H2S) or thiourea under controlled conditions. The reaction is usually carried out in the presence of a catalyst like zinc chloride (ZnCl2) to facilitate the formation of the sulfanyl group .
Industrial Production Methods: On an industrial scale, the production of this compound can involve the use of supercritical carbon dioxide (SC-CO2) extraction techniques. This method allows for the efficient extraction and purification of the compound from natural sources or synthetic mixtures .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions where the sulfanyl group is converted to a sulfonic acid group (-SO3H) using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form nonadecanethiol by using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur where the hydroxyl group is replaced by other functional groups using reagents like phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), mild acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Phosphorus tribromide (PBr3), room temperature.
Major Products:
Oxidation: Nonadecanesulfonic acid.
Reduction: Nonadecanethiol.
Substitution: Nonadecyl bromide.
科学的研究の応用
19-Sulfanylnonadecan-1-OL has a wide range of applications in various scientific fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of surfactants, lubricants, and emulsifiers due to its amphiphilic nature
作用機序
The mechanism of action of 19-Sulfanylnonadecan-1-OL involves its interaction with cellular membranes and proteins. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function. This interaction can affect various cellular pathways, including signal transduction and enzyme activity .
類似化合物との比較
1-Nonadecanol: A saturated fatty alcohol with a similar carbon chain length but lacking the sulfanyl group.
Nonadecanethiol: Similar to 19-Sulfanylnonadecan-1-OL but without the hydroxyl group.
Nonadecyl bromide: A halogenated derivative of nonadecanol.
Uniqueness: this compound is unique due to the presence of both hydroxyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality makes it a versatile compound in various applications .
特性
CAS番号 |
114896-31-0 |
|---|---|
分子式 |
C19H40OS |
分子量 |
316.6 g/mol |
IUPAC名 |
19-sulfanylnonadecan-1-ol |
InChI |
InChI=1S/C19H40OS/c20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21/h20-21H,1-19H2 |
InChIキー |
CPKYVBYBSYKJLX-UHFFFAOYSA-N |
正規SMILES |
C(CCCCCCCCCO)CCCCCCCCCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


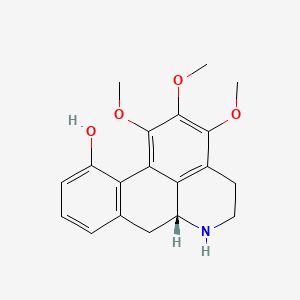
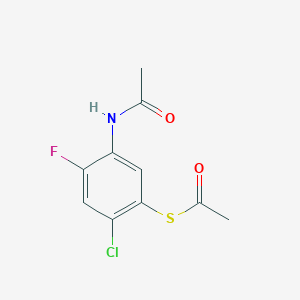
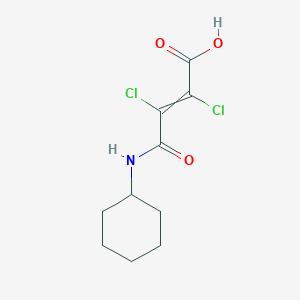
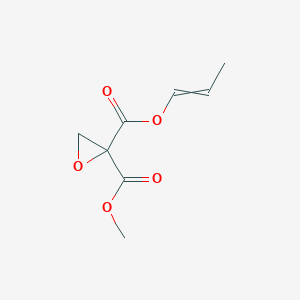

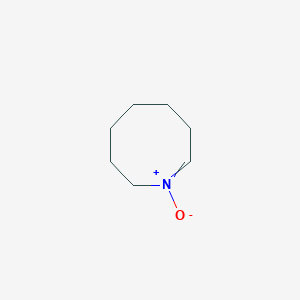
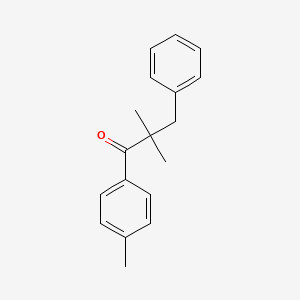
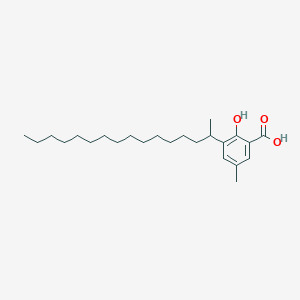
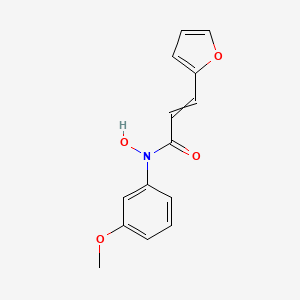
![Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester](/img/structure/B14310682.png)
